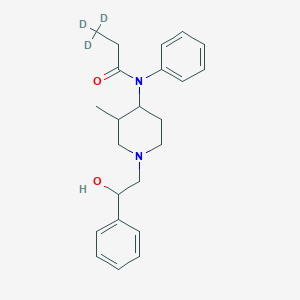
Beta-Hydroxy-3-methylfentanyl-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Beta-Hydroxy-3-methylfentanyl-d3 involves several steps. The synthetic route typically starts with the preparation of the piperidine ring, followed by the introduction of the hydroxy and methyl groups. The final step involves the attachment of the phenylethyl group.
Chemical Reactions Analysis
Beta-Hydroxy-3-methylfentanyl-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxy group, leading to the formation of ketones.
Reduction: The compound can be reduced to form secondary alcohols.
Substitution: The phenylethyl group can be substituted with other functional groups to create different analogs. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Beta-Hydroxy-3-methylfentanyl-d3 is primarily used in scientific research due to its high potency and selectivity for the μ-opioid receptor. Its applications include:
Mechanism of Action
Beta-Hydroxy-3-methylfentanyl-d3 exerts its effects by binding to the μ-opioid receptor, which is a G-protein-coupled receptor. This binding inhibits adenylate cyclase, reducing the production of cyclic AMP (cAMP). As a result, the release of nociceptive neurotransmitters such as substance P, gamma-aminobutyric acid (GABA), dopamine, acetylcholine, and noradrenaline is inhibited . This leads to analgesia and other opioid effects.
Comparison with Similar Compounds
Beta-Hydroxy-3-methylfentanyl-d3 is similar to other fentanyl analogs, such as:
Fentanyl: A widely used synthetic opioid analgesic.
Carfentanil: An extremely potent opioid used for tranquilizing large animals.
Alfentanil: A fast-acting opioid analgesic used in anesthesia.
Sufentanil: A potent opioid analgesic used in surgery.
Remifentanil: An ultra-short-acting opioid used during surgery. What sets this compound apart is its higher potency and selectivity for the μ-opioid receptor, making it one of the most potent opioid agonists known.
Properties
Molecular Formula |
C23H30N2O2 |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
3,3,3-trideuterio-N-[1-(2-hydroxy-2-phenylethyl)-3-methylpiperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C23H30N2O2/c1-3-23(27)25(20-12-8-5-9-13-20)21-14-15-24(16-18(21)2)17-22(26)19-10-6-4-7-11-19/h4-13,18,21-22,26H,3,14-17H2,1-2H3/i1D3 |
InChI Key |
FRPRNNRJTCONEC-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CC(=O)N(C1CCN(CC1C)CC(C2=CC=CC=C2)O)C3=CC=CC=C3 |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1C)CC(C2=CC=CC=C2)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoic acid](/img/structure/B13444179.png)
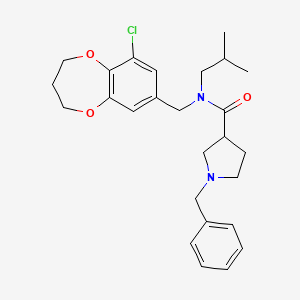
![N-[3-chloro-4-[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]phenyl]pyridine-2-carboxamide](/img/structure/B13444189.png)
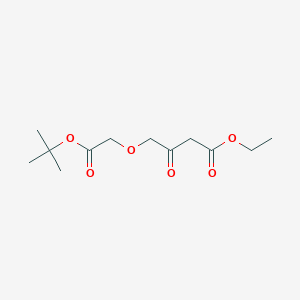
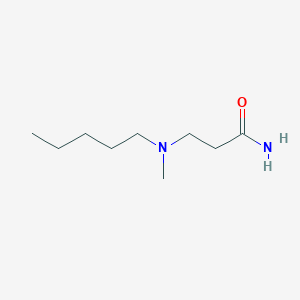
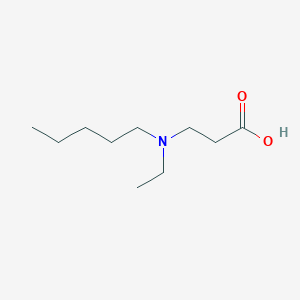

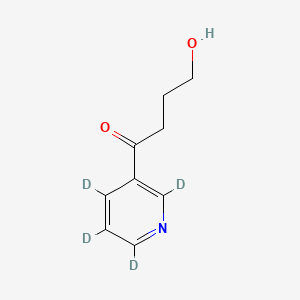
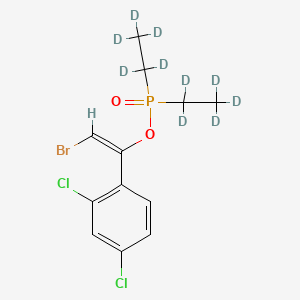
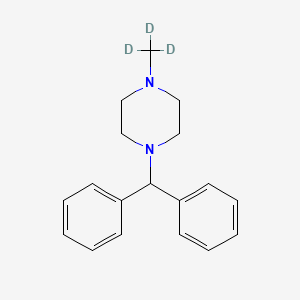
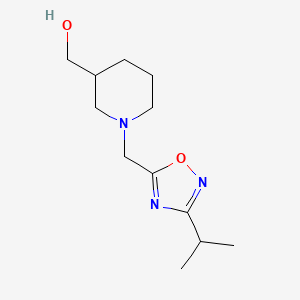
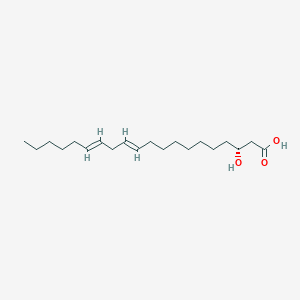

![6-~{Tert}-butyl-8-fluoranyl-2-[2-(hydroxymethyl)-3-[1-methyl-5-[(5-morpholin-4-ylcarbonylpyridin-2-yl)amino]-6-oxidanylidene-pyridazin-3-yl]phenyl]phthalazin-1-one](/img/structure/B13444270.png)
